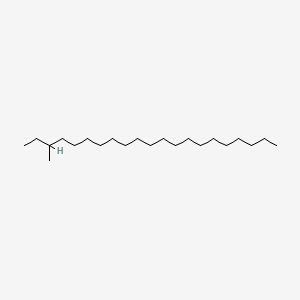

3-Methylhenicosane

説明

3-Methylhenicosane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a methyl-substituted heneicosane. This compound is known for its presence in various natural sources and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhenicosane typically involves the alkylation of heneicosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where heneicosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of linear alkanes. These processes are carried out under controlled temperature and pressure conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3-Methylhenicosane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alkanes.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often used.

Substitution: Halogenation typically involves chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Simpler alkanes.

Substitution: Halogenated alkanes.

科学的研究の応用

Chemical Properties and Identification

3-Methylhenicosane is categorized as a branched alkane, which influences its physical and chemical properties. It is primarily identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Various studies have reported its presence in natural sources such as citrus fruits and certain plant extracts, indicating its biological significance .

Industrial Applications

1.1. Additives in Polymers

This compound has been identified as an additive in polyethylene (PE) samples, where it contributes to the stability and performance of the material. Its presence in PE suggests that it may help reduce degradation products during processing, enhancing the longevity of plastic products .

1.2. Solvent Properties

Due to its hydrophobic nature, this compound can serve as a solvent in various chemical reactions and formulations. Its compatibility with other hydrocarbons makes it useful in industrial applications, including lubricants and coatings .

Environmental Applications

2.1. Biodegradation Studies

Research has shown that this compound can be a subject of biodegradation studies, particularly in assessing the environmental impact of long-chain alkanes. Understanding its degradation pathways can provide insights into pollution management and remediation strategies .

Medicinal Applications

3.1. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of this compound when extracted from various plants. The compound exhibited significant activity against free radicals, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .

3.2. Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound may possess enzyme inhibition capabilities, particularly against enzymes involved in metabolic disorders like diabetes. This opens avenues for developing new therapeutic agents targeting specific enzyme pathways .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Methylhenicosane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, influencing membrane fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting cellular processes.

類似化合物との比較

Heneicosane: A linear alkane with the same carbon chain length but without the methyl substitution.

2-Methylheneicosane: Another methyl-substituted heneicosane, differing in the position of the methyl group.

Uniqueness: 3-Methylhenicosane is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its linear and differently branched counterparts.

生物活性

3-Methylhenicosane, a long-chain alkane, is part of a class of compounds that have garnered interest due to their potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, antioxidant, and enzyme inhibition properties. The information is drawn from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

This compound (C22H46) is characterized by a straight-chain structure with a methyl group at the third position of the henicosane backbone. This structural feature may influence its biological interactions and activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Study on Plumbago zeylanica : The isolation of heneicosane from Plumbago zeylanica demonstrated significant antimicrobial activity against various pathogens, suggesting that alkanes like this compound could play a role in inhibiting microbial growth .

- Antibacterial Efficacy : In a study evaluating the ethyl acetate extract of Lumbago zeylanica, heneicosane showed potent activity against Aspergillus fumigatus, with an inhibition zone of 29 mm .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Assay : Research indicates that long-chain alkanes exhibit antioxidant properties by scavenging free radicals. In particular, extracts containing heneicosane displayed significant radical scavenging activity, contributing to their overall antioxidant capacity .

- Total Antioxidant Capacity : Studies utilizing the phosphomolybdate assay have shown that extracts rich in long-chain alkanes possess high antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

The inhibition of key enzymes by this compound has implications for therapeutic applications:

- Alpha-Amylase and Alpha-Glucosidase Inhibition : Extracts containing heneicosane have demonstrated significant inhibitory effects on alpha-amylase and alpha-glucosidase enzymes, which are vital targets in managing diabetes mellitus. For example, one study reported IC50 values for these enzymes at 51.24 μg/mL and 99.29 μg/mL respectively .

- Molecular Docking Studies : Computational docking studies have suggested that this compound can bind effectively to enzyme active sites, indicating its potential as a lead compound for developing new enzyme inhibitors .

Case Study 1: Antimicrobial Properties in Medicinal Plants

A comprehensive analysis of various plant extracts revealed that those containing heneicosane exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The study emphasized the potential for these extracts to serve as natural preservatives or therapeutic agents .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant capacity of different plant extracts, those with higher concentrations of heneicosane showed superior performance in scavenging free radicals compared to controls. This suggests a promising role for long-chain alkanes in developing antioxidant supplements .

特性

IUPAC Name |

3-methylhenicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(3)5-2/h22H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUENOXPFOHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982704 | |

| Record name | 3-Methylhenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6418-47-9 | |

| Record name | Heneicosane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhenicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。